molecular formula C19H27N3O5 B2681630 ethyl 4-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}piperazine-1-carboxylate CAS No. 2034296-12-1

ethyl 4-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}piperazine-1-carboxylate

Cat. No.: B2681630
CAS No.: 2034296-12-1
M. Wt: 377.441
InChI Key: ZFUQLKPDAXLVNY-UHFFFAOYSA-N
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Description

Ethyl 4-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}piperazine-1-carboxylate is a piperazine-derived compound featuring a pyridine ring substituted with an oxan-4-yl (tetrahydropyran-4-yl) methoxy group and an ethyl carboxylate moiety. Piperazine derivatives are widely studied for their pharmacological properties, including receptor modulation and enzyme inhibition .

The compound’s synthesis likely involves coupling the pyridine-4-carbonyl fragment to the piperazine core, followed by introduction of the oxan-4-yl methoxy group. While direct evidence for its preparation is absent in the provided materials, analogous methods (e.g., reductive amination for piperazine derivatives or nucleophilic substitution for ether linkages) may apply.

Properties

IUPAC Name

ethyl 4-[2-(oxan-4-ylmethoxy)pyridine-4-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O5/c1-2-26-19(24)22-9-7-21(8-10-22)18(23)16-3-6-20-17(13-16)27-14-15-4-11-25-12-5-15/h3,6,13,15H,2,4-5,7-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUQLKPDAXLVNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NC=C2)OCC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperazine and pyridine intermediates. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}piperazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

1.1. Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, research on similar piperazine derivatives has shown their ability to inhibit tumor growth in vitro and in vivo models, suggesting that ethyl 4-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}piperazine-1-carboxylate could be developed into an effective anticancer drug .

1.2. Antipsychotic Potential

The compound's structural similarity to known antipsychotic agents suggests it may possess similar pharmacological effects. Studies involving piperazine derivatives have demonstrated their efficacy in animal models for treating schizophrenia, indicating that further exploration of this compound could yield significant findings in psychiatric medicine .

Pharmacological Studies

Pharmacological research has focused on the mechanisms through which this compound exerts its effects on biological systems.

2.1. Mechanism of Action

This compound is hypothesized to interact with specific receptors and enzymes involved in cellular signaling pathways. Preliminary studies suggest that it may modulate pathways related to sterol biosynthesis, which is crucial for cell membrane integrity and function.

2.2. Dual ATX/CA Inhibition

Recent patent filings have highlighted the compound's potential as a dual inhibitor of autotaxin (ATX) and carbonic anhydrase (CA), both of which are implicated in various pathological conditions including cancer and inflammation. This dual action could provide a novel therapeutic approach for treating multiple diseases simultaneously .

Synthetic Chemistry

The synthesis of this compound involves multi-step organic reactions that can be optimized for higher yields and purity.

3.1. Synthetic Routes

Common synthetic methods include:

  • Nucleophilic Substitution Reactions : These are critical for forming the piperazine ring.
  • Condensation Reactions : Used to link the oxane and pyridine moieties effectively.
  • Cyclization Reactions : Essential for constructing the final piperazine structure from linear precursors.

Case Study 1: Anticancer Activity Assessment

A study evaluating the anticancer effects of similar compounds revealed that specific structural modifications led to enhanced cytotoxicity against various cancer cell lines, indicating the importance of functional groups in optimizing therapeutic efficacy .

Case Study 2: Pharmacological Profiling

In vivo studies have demonstrated that compounds with a similar scaffold exhibit significant behavioral changes in models of anxiety and depression, suggesting that this compound could be explored further as an anxiolytic or antidepressant agent.

Data Table: Summary of Applications

Application AreaPotential EffectsRelevant Studies
Anticancer ActivityInhibition of tumor growth
Antipsychotic PotentialModulation of neurotransmitter systems
Dual ATX/CA InhibitionTreatment for cancer and inflammation
Behavioral EffectsAnxiolytic or antidepressant properties

Mechanism of Action

The mechanism of action of ethyl 4-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known for its ability to enhance binding affinity to various biological targets, which can lead to significant biological activity . The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Feasibility: The target compound’s oxan-4-yl methoxy group may require specialized coupling strategies, such as Mitsunobu reactions or copper-catalyzed ether formation, as seen in related syntheses .
  • Structure-Activity Relationships (SAR) :
    • Aromatic substituents (e.g., methoxyphenyl in ) enhance CNS penetration but may increase off-target effects.
    • Cyclic ethers (oxan-4-yl) improve solubility without sacrificing metabolic stability compared to alkyl chains .
  • Pharmacokinetic Predictions : The ethyl carboxylate group may confer moderate plasma half-life, whereas tert-butyl analogs () are more resistant to esterase cleavage .

Biological Activity

Ethyl 4-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a piperazine core substituted with a pyridine moiety and an oxan-4-yl group. The synthesis typically involves multiple steps, including:

  • Formation of the Piperazine Ring : This can be achieved via the reaction of ethylenediamine with dihaloalkanes.
  • Pyridine Derivative Synthesis : Often synthesized from 4-hydroxypyridine, followed by alkylation.
  • Coupling Reaction : The final step involves coupling the piperazine derivative with the pyridine derivative using agents like carbodiimide.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets such as enzymes and receptors. These interactions can modulate several biological pathways, leading to therapeutic effects. Notably, its structure suggests potential activity at muscarinic acetylcholine receptors (mAChRs), which are implicated in neurological functions and disorders.

Therapeutic Applications

Research indicates that derivatives similar to this compound exhibit a range of biological activities, including:

  • Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which are beneficial in mitigating oxidative stress-related diseases.
  • Anti-inflammatory Effects : Certain piperazine derivatives have demonstrated anti-inflammatory activities, making them candidates for treating conditions like arthritis.
  • Antidepressant Potential : The interaction with mAChRs suggests potential applications in treating mood disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into their therapeutic potential:

  • Antiallergic Activity : A study on structurally related compounds highlighted their effectiveness in animal models for allergic reactions, showing significant potency compared to established treatments .
  • Anticancer Properties : Research has indicated that certain pyridine derivatives possess anticancer activity through mechanisms involving apoptosis induction in cancer cells .
  • Neuroprotective Effects : Compounds targeting mAChRs have been studied for their neuroprotective effects in models of neurodegenerative diseases, suggesting that this compound may also offer similar benefits .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityKey Findings
Ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylateAntiallergic10 times more potent than disodium cromoglycate in rat models .
Pyridazinone derivativesAntioxidant, AnticancerExhibited a range of activities including anti-bacterial and anti-inflammatory effects .
Piperazine derivativesNeuroprotectiveShowed potential in treating Alzheimer’s disease by modulating mAChR activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 4-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}piperazine-1-carboxylate, and how is purity ensured?

  • Answer : Synthesis typically involves multi-step reactions, including coupling of pyridine and piperazine derivatives. Key steps include:

  • Formation of the pyridine-4-carbonyl intermediate using coupling reagents.
  • Etherification with (oxan-4-yl)methoxy groups under basic conditions.
  • Purification via recrystallization (e.g., using ethyl acetate/dichloromethane) or column chromatography.
  • Analytical validation by 1^1H/13^{13}C NMR, LC/MS, and HPLC (≥95% purity) .

Q. Which spectroscopic methods confirm the compound’s structural integrity?

  • Answer :

  • NMR : Assigns proton environments (e.g., piperazine CH2_2 groups at δ 3.4–3.6 ppm, pyridine protons at δ 8.2–8.5 ppm) .
  • X-ray crystallography : Resolves 3D conformation (e.g., SHELX software for refinement ).
  • LC/MS : Confirms molecular weight (e.g., [M+H]+^+ at m/z 403.2) .

Q. How is compound stability assessed under varying pH and temperature?

  • Answer : Stability studies involve:

  • Incubation at pH 1–10 (simulating physiological conditions).
  • Thermal stress testing (25–60°C).
  • Degradation monitored via HPLC, identifying hydrolytic byproducts (e.g., cleavage of ester groups) .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved during structural elucidation?

  • Answer :

  • Cross-validate using dynamic NMR to detect conformational flexibility.
  • Perform DFT calculations to compare theoretical/experimental spectra.
  • Re-refine X-ray data with SHELXL to adjust for disorder or twinning .

Q. What strategies optimize synthetic yield in multi-step reactions?

  • Answer :

  • Design of Experiments (DOE) : Screen solvents (e.g., THF vs. DCM), catalysts (e.g., DMAP), and temperatures.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 70°C for 2 hr vs. 24 hr conventional heating) .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .

Q. How do molecular docking studies predict target interactions, and how are these validated experimentally?

  • Answer :

  • Docking software (AutoDock Vina) : Models binding to enzymes (e.g., kinases) or receptors.
  • Surface Plasmon Resonance (SPR) : Measures binding affinity (e.g., KD_D = 12 nM for kinase X).
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .

Key Methodological Recommendations

  • Synthetic Challenges : Address low yields in coupling steps by optimizing stoichiometry (1.2 eq. acyl chloride) .
  • Bioactivity Testing : Use orthogonal assays (e.g., fluorescence polarization + SPR) to minimize false positives .
  • Computational Tools : Combine molecular dynamics (MD) with docking to account for protein flexibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.